molecular formula C15H14N4O6S B12454368 N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide

N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide

Cat. No.: B12454368
M. Wt: 378.4 g/mol
InChI Key: BIWLLQGIGFILFH-UHFFFAOYSA-N
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Description

N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties

Preparation Methods

The synthesis of N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2-nitrophenylsulfonyl chloride with hydrazine to form the corresponding hydrazine derivative. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity through the use of advanced techniques and equipment.

Chemical Reactions Analysis

N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cells. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Comparison with Similar Compounds

N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide can be compared with other sulfonamide derivatives such as:

    N-Acetyl-4,4’-diaminodiphenylsulfone: Known for its use in treating leprosy and dermatitis herpetiformis.

    Acetyldapsone: Used as an antibacterial agent.

    Monoacetyldapsone: Exhibits similar antimicrobial properties.

Properties

Molecular Formula

C15H14N4O6S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[4-[[(2-nitrophenyl)sulfonylamino]carbamoyl]phenyl]acetamide

InChI

InChI=1S/C15H14N4O6S/c1-10(20)16-12-8-6-11(7-9-12)15(21)17-18-26(24,25)14-5-3-2-4-13(14)19(22)23/h2-9,18H,1H3,(H,16,20)(H,17,21)

InChI Key

BIWLLQGIGFILFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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